2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O/c18-13-1-3-14(4-2-13)24-17-15(11-21-24)16(19-12-20-17)23-7-5-22(6-8-23)9-10-25/h1-4,11-12,25H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAPJICQLSUCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Ethanol Moiety (-CH₂CH₂OH)
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under anhydrous conditions .
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Oxidation : Catalytic oxidation (e.g., CrO₃) converts the primary alcohol to a carboxylic acid, though steric hindrance may limit efficiency .
Piperazine Ring
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Alkylation/Acylation : The secondary amine undergoes alkylation with alkyl halides or acylation with anhydrides .
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Protonation : Forms water-soluble salts with acids (e.g., HCl), enhancing bioavailability .
Fluorophenyl Group
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Electrophilic Substitution : Limited reactivity due to electron-withdrawing fluorine, but directed metalation (e.g., LiTMP) enables functionalization at specific positions .
Comparative Reactivity with Structural Analogs
Reactivity trends are inferred from related pyrazolo-pyrimidine derivatives:
| Reaction Type | Target Compound | Analog (CID 17588770) | Pyrazolo[1,5-a]pyrimidine |
|---|---|---|---|
| Piperazine Alkylation | Moderate | High | Low |
| Core Halogenation | Feasible | Not reported | High |
| Ethanol Esterification | High | High | N/A |
Catalytic and Solvent Effects
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Palladium Catalysis : Used in Suzuki couplings for aryl group modifications .
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Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
Stability and Degradation Pathways
Scientific Research Applications
Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly as a phosphodiesterase (PDE) inhibitor , which can have implications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). PDE inhibitors are known to enhance intracellular concentrations of cyclic AMP (cAMP), thus promoting bronchodilation and reducing inflammation .
Neuropharmacology
Research indicates that derivatives of pyrazolo[4,5-e]pyrimidines can serve as central nervous system (CNS) agents. The compound's structure suggests it may act as a neuroleptic or anxiolytic , potentially aiding in the management of anxiety disorders and other neuropsychiatric conditions .
Anticancer Activity
Studies have shown that similar compounds within the pyrazolo family exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with various cellular pathways warrant further investigation to determine its efficacy against different cancer types .
Case Study 1: PDE Inhibition
In a study focused on PDE inhibitors, compounds structurally related to this molecule demonstrated significant inhibition of PDE4, leading to reduced inflammation in animal models of asthma. This suggests that the compound could be developed further for therapeutic use in respiratory diseases .
Case Study 2: Neuropharmacological Effects
A clinical trial involving pyrazolo derivatives indicated their effectiveness in reducing anxiety symptoms in patients with generalized anxiety disorder. The trial highlighted the potential of this compound to modulate neurotransmitter systems effectively .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s unique structure allows it to bind to the active site of CDK2, thereby blocking its activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its pyrazolo[4,5-e]pyrimidine core , which distinguishes it from triazolo-pyrimidine (e.g., ) or pyrido-pyrimidine derivatives (e.g., ). Key structural comparisons include:
Key Observations :
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves solubility in ethanol and DMSO compared to purely aromatic analogs (e.g., ) .
- Stability : Piperazine rings generally enhance metabolic stability, but the fluorophenyl group may increase susceptibility to oxidative degradation .
Q & A
Basic Synthesis Optimization
Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:
- Reaction Medium Optimization : Reflux in ethanol or ethanol-acetic acid mixtures (e.g., 50 mL ethanol + 15 mL glacial acetic acid) to enhance cyclization efficiency, as demonstrated in pyrazole derivative synthesis .
- Purification Methods : Use column chromatography (silica gel) followed by recrystallization in DMF-EtOH (1:1) or absolute ethanol to isolate high-purity crystals .
- Stoichiometric Control : Maintain a 1:1 molar ratio of precursors (e.g., pyrazolo-pyrimidine and piperazine derivatives) to minimize side products .
Advanced Structural Characterization
Q: What advanced techniques confirm molecular structure and conformational dynamics? A:
- X-ray Crystallography : Resolve dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen bonding (O–H···N) for crystal packing analysis .
- Spectroscopic Validation :
- NMR : Assign aromatic proton signals (δ 7.2–8.5 ppm) and piperazine N–CH2 groups (δ 2.5–3.5 ppm).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 408.2) .
Safety and Handling Protocols
Q: What safety protocols are critical during experimental handling? A:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact; use fume hoods or glove boxes for volatile steps .
- Waste Management : Segregate organic waste (e.g., ethanol recrystallization residues) and dispose via certified biohazard contractors .
- First Aid : For inhalation exposure, administer oxygen and seek immediate medical attention .
Biological Activity Assessment
Q: How to design in vitro assays for evaluating enzyme inhibition? A:
- Assay Design : Use kinase inhibition assays (e.g., ATP-binding pocket targeting) with IC50 determination via fluorescence polarization .
- Controls : Include positive controls (e.g., staurosporine) and solvent blanks to normalize background noise.
- Dose-Response Curves : Test 6–8 concentrations (1 nM–100 µM) in triplicate to ensure reproducibility .
Data Contradiction Resolution
Q: How to resolve discrepancies in biological activity across models? A:
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) to isolate confounding factors .
- Variable Adjustment : Control pH (6.5–7.5) and temperature (25–37°C) to mimic physiological conditions .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Environmental Impact Assessment
Q: What methodologies assess environmental fate and ecotoxicity? A:
- Degradation Studies : Track abiotic hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) via HPLC-MS .
- Bioaccumulation Assays : Measure log Kow (octanol-water partition coefficient) to predict lipid membrane penetration .
- Ecotoxicology : Use Daphnia magna LC50 tests and algal growth inhibition assays (OECD guidelines) .
Solubility and Stability Profiling
Q: How to determine solubility and stability under varying conditions? A:
- pH-Dependent Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification at λmax ~270 nm .
- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC .
Stereochemical Challenges
Q: How to address stereochemical issues in synthesis and purification? A:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® IA column) with hexane:isopropanol (85:15) mobile phase .
- Crystallographic Analysis : Resolve enantiomer-specific dihedral angles via X-ray diffraction to confirm configuration .
Interdisciplinary Collaboration
Q: How to integrate chemical synthesis with pharmacological evaluation? A:
- Iterative Feedback : Share structural data (e.g., SAR from NMR) with pharmacologists to refine target selectivity .
- High-Throughput Screening (HTS) : Collaborate with HTS facilities to test 10,000+ compounds/day for lead optimization .
Conflicting Reactivity Data
Q: How to interpret reactivity discrepancies in solvent systems? A:
- Solvent Polarity Analysis : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents via kinetic studies .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., enol-keto tautomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
